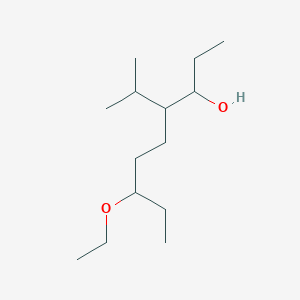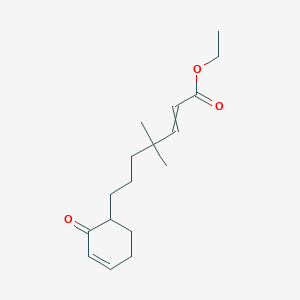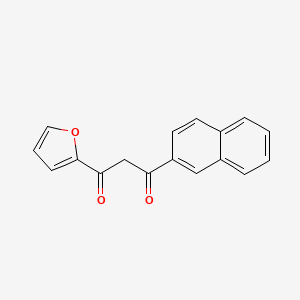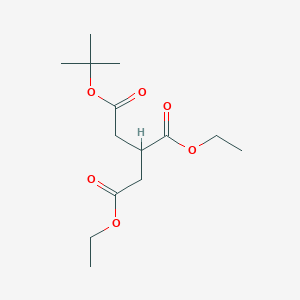
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate is an organic compound characterized by its complex structure, which includes a tert-butyl group, two ethyl groups, and three carboxylate groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of propane-1,2,3-tricarboxylic acid, which can be synthesized from fumaric acid . The carboxylic acid groups are then esterified using tert-butyl alcohol and ethyl alcohol under acidic conditions to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or alcohols.
Applications De Recherche Scientifique
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate involves its interaction with various molecular targets. For example, esters of propane-1,2,3-tricarboxylic acid are known to inhibit the enzyme aconitase, thereby interfering with the Krebs cycle . This inhibition can affect cellular metabolism and energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2,3-tricarboxylic acid: A simpler analog without the tert-butyl and ethyl groups.
1-Propene-1,2,3-tricarboxylic acid, tributyl ester: Another ester derivative with different alkyl groups.
2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate: A compound with trimethylsilyl groups instead of tert-butyl and ethyl groups.
Uniqueness
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate is unique due to its specific combination of tert-butyl and ethyl groups, which can impart distinct chemical and physical properties
Propriétés
Numéro CAS |
90016-14-1 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O,2-O-diethyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-11(15)8-10(13(17)19-7-2)9-12(16)20-14(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
CHKJKKPWWHUBAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




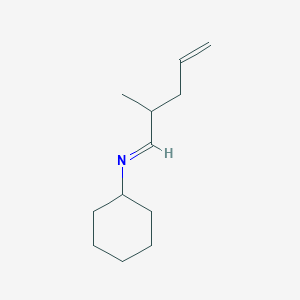
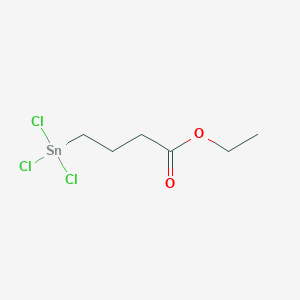
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
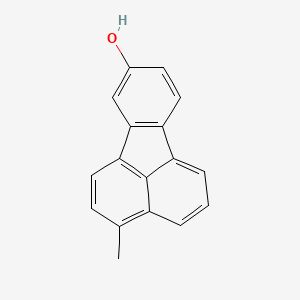

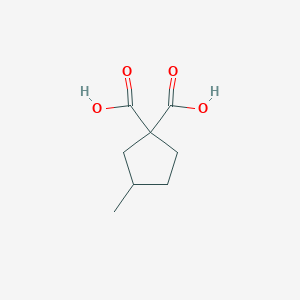

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
